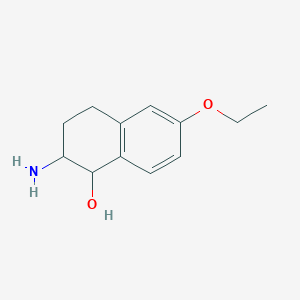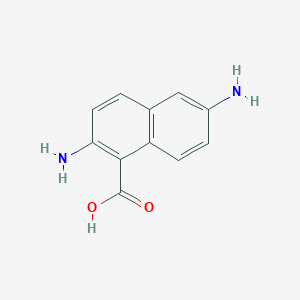
2,6-Diaminonaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diaminonaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two amino groups at the 2 and 6 positions and a carboxylic acid group at the 1 position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaminonaphthalene-1-carboxylic acid typically involves the nitration of naphthalene followed by reduction and carboxylation. One common method includes the following steps:
Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,6-dinitronaphthalene.
Reduction: The dinitro compound is then reduced to 2,6-diaminonaphthalene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Carboxylation: Finally, the diamine is carboxylated using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Diaminonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: 2,6-Dinitronaphthalene-1-carboxylic acid.
Reduction: 2,6-Diaminonaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2,6-Diaminonaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,6-Diaminonaphthalene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular components such as proteins and nucleic acids, leading to various biochemical effects. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group can participate in acid-base reactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminonaphthalene: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
1,5-Diaminonaphthalene-2-carboxylic acid: Has a different substitution pattern, leading to different chemical and biological properties.
2,6-Dinitronaphthalene-1-carboxylic acid: Contains nitro groups instead of amino groups, resulting in different reactivity and applications.
Uniqueness
2,6-Diaminonaphthalene-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the naphthalene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
46390-04-9 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2,6-diaminonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c12-7-2-3-8-6(5-7)1-4-9(13)10(8)11(14)15/h1-5H,12-13H2,(H,14,15) |
InChI Key |
DLYIOFDTYNMAJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=O)O)N)C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


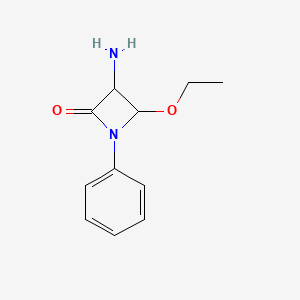

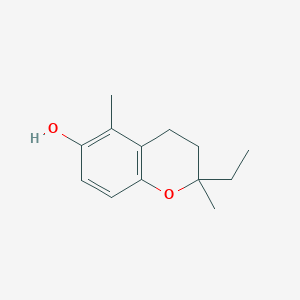

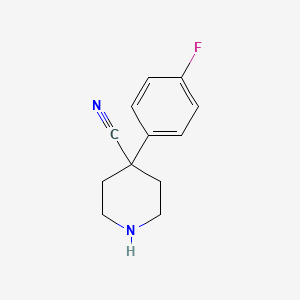


![2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-](/img/structure/B11897805.png)
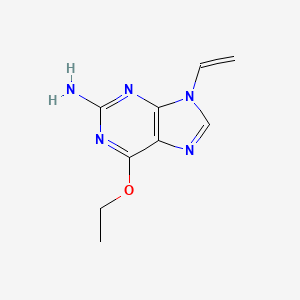
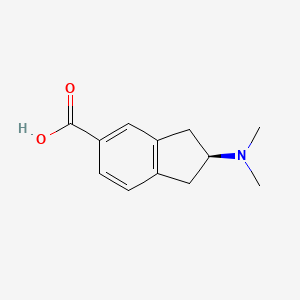

![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)
